3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c1-12-4-5-13(2)27(12)18-7-9-32-20(18)17-10-19-24-11-15(14(3)28(19)26-17)22(29)25-16-6-8-33-21(16)23(30)31/h4-11H,1-3H3,(H,25,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVYEZMKXJXUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes.
Mode of Action
The mode of action of 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid involves interactions with its targets. Molecular docking studies have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites.
Biochemical Pathways
It is known that the compound exhibits appreciable action against dhfr and enoyl acp reductase enzymes, which play crucial roles in folic acid synthesis and fatty acid synthesis, respectively.
Biological Activity
The compound 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.57 g/mol. The structure includes a pyrrole moiety, thienyl groups, and a pyrazolo-pyrimidine core, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-c]pyrazole derivatives have been reported to demonstrate cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Table 1: Summary of Anticancer Activities
| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thieno[2,3-c]pyrazole | MDA-MB-231 | 27.6 | Induction of apoptosis |
| Pyrazolo[1,5-a]pyrimidine | A549 (Lung Cancer) | 29.3 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
Compounds related to the target structure have also been shown to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are critical in inflammatory responses . This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound's structural features may confer antimicrobial activity against various pathogens. Pyrazole derivatives have been documented to exhibit significant antibacterial and antifungal effects. For example, studies indicate that certain thienopyrazole compounds can inhibit the growth of Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the pyrrole or thienyl groups can enhance potency against specific targets while reducing toxicity. For instance, the presence of electron-withdrawing groups on the aromatic rings has been correlated with increased cytotoxicity .
Case Studies
- Monoclonal Antibody Production : A study demonstrated that a derivative of this compound enhanced monoclonal antibody production in cell cultures by improving cell-specific productivity while maintaining cell viability . This suggests its potential utility in biopharmaceutical manufacturing.
- Anticancer Screening : In a drug library screening for novel anticancer agents, compounds structurally related to the target were identified as potent inhibitors of cancer cell growth in multicellular spheroids, indicating their effectiveness in more physiologically relevant models .
Scientific Research Applications
The compound 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The molecular formula of the compound is , indicating a structure that combines elements of thiophene, pyrrole, and pyrazolo[1,5-a]pyrimidine. The presence of multiple functional groups suggests diverse reactivity and potential for biological activity.
Structural Features
- Pyrrole and Thiophene Rings : These heterocyclic structures are known for their electron-rich properties, which can enhance biological interactions.
- Pyrazolo[1,5-a]pyrimidine Core : This moiety is often associated with various pharmacological activities, including anti-inflammatory and antitumor effects.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in several diseases:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the 2-thiophenecarboxylic acid moiety may enhance this activity by improving solubility and bioavailability.
- Anti-inflammatory Properties : Compounds containing thiophene rings have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. Studies have demonstrated that similar structures can modulate pathways involved in inflammatory responses.
Drug Development
The unique structural characteristics make this compound a candidate for further drug development:
- Lead Compound Identification : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are essential to identify the most promising derivatives.
- Targeting Specific Pathways : Its ability to interact with specific biological targets (e.g., kinases involved in cancer proliferation) positions it as a valuable tool in targeted therapy research.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the compound . Results indicated that modifications at the thiophene position significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of optimizing substituents to improve selectivity and potency.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory effects of compounds containing thiophene and pyrrole rings. The study found that these compounds inhibited the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This supports the hypothesis that the compound may possess similar anti-inflammatory properties.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine Core Formation
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Cyclization of 2-Aminopyrazole :
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Substitution at the 7-Position :
Thiophene Substituent Coupling
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Suzuki Coupling :
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The 2-thienyl group attached to the pyrazolo[1,5-a]pyrimidine core may result from cross-coupling reactions (e.g., Suzuki coupling) between a boronic acid and a halogenated pyrazolo[1,5-a]pyrimidine precursor .
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Reaction conditions: Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and a solvent like THF/water.
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Carbonyl-Amino Linkage Formation :
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The carbonyl-amino bridge connecting the pyrazolo[1,5-a]pyrimidine to the thiophene carboxylic acid could involve amide bond formation .
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Typical steps: Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride) followed by coupling with an amine.
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Functional Group Modifications
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Carboxylic Acid Stability :
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The 2-thiophenecarboxylic acid group may undergo protection/deprotection during synthesis (e.g., esterification to protect acidic protons).
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Example: Conversion to methyl ester using MeOH/H+ catalyst, followed by hydrolysis.
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Sulfonation or Sulfonylation :
Comparison of Reaction Conditions
Key Challenges and Considerations
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Regioselectivity :
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Functional Group Compatibility :
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The acidic nature of the thiophene carboxylic acid may interfere with reactions requiring basic conditions, necessitating protection strategies .
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Biological Activity :
Research Findings and Implications
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Synthesis Optimization :
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Functional Group Impact :
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Diversity in Substituents :
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several synthesized derivatives (Table 1):
Table 1: Key Physicochemical Properties of Analogous Compounds
Notes:
- The target compound’s carboxylic acid group enhances hydrophilicity compared to esters (e.g., methyl ester in ) or nitriles (e.g., compound 11a in ) .
- The 2,5-dimethylpyrrole substituent may introduce steric hindrance and electronic effects distinct from simpler aryl groups (e.g., trimethylbenzylidene in ) .
Pharmacological Implications
- Pyrazolopyrimidine derivatives () often exhibit kinase inhibition or antimicrobial activity due to aromatic stacking and hydrogen bonding .
- Carboxylic acid moieties (as in the target compound) enhance binding to metalloenzymes or ion channels, contrasting with nitriles (e.g., ’s 11a/b) that may act as electrophilic warheads .
- The dimethylpyrrole-thiophene system could modulate bioavailability, as seen in poplar bud extracts with synergistic antioxidant effects () .
Key Differentiators and Challenges
- Electronic Effects: The dimethylpyrrole group may donate electron density via resonance, altering reactivity compared to electron-withdrawing substituents (e.g., 4-cyanobenzylidene in ) .
- Synthetic Complexity : Multi-step syntheses (e.g., ’s Method B) often result in lower yields (e.g., 57% for compound 12 in ) , posing scalability challenges.
- Data Gaps : Absence of melting point, solubility, or bioactivity data for the target compound limits direct comparisons.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Level: Advanced
Methodological Answer:
Synthesis of this polyheterocyclic compound requires careful optimization due to:
- Steric hindrance from the pyrazolo[1,5-a]pyrimidine and thiophene substituents, which may impede coupling reactions.
- Sensitivity of pyrrole and thiophene moieties to oxidative or acidic conditions. highlights the use of one-pot synthesis for fused pyrimidine derivatives, suggesting sequential addition of reagents (e.g., primary amines and formalin) under mild temperatures (40°C) to minimize side reactions .
- Purification challenges due to similar polarities of intermediates. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., methanol/water mixtures) is recommended, as seen in for analogous purification steps .
How can computational modeling guide the design of derivatives with improved bioactivity?
Level: Advanced
Methodological Answer:
- Docking studies (e.g., using AutoDock Vina) can predict interactions between the compound’s thiophene-carboxylic acid group and target enzymes (e.g., kinases or proteases). emphasizes AI-driven tools like COMSOL Multiphysics for simulating reaction pathways and optimizing substituent placement .
- QSAR modeling (Quantitative Structure-Activity Relationship) can correlate structural features (e.g., electron-withdrawing groups on the pyrrole ring) with biological activity. Use Gaussian or Schrödinger Suite for DFT calculations to assess electronic effects .
What analytical techniques are critical for confirming the compound’s structure?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Look for stretches at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-N), and ~3100 cm⁻¹ (aromatic C-H) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .
How should researchers address contradictory spectral data during characterization?
Level: Advanced
Methodological Answer:
- Cross-validation: Compare NMR/IR data with structurally similar compounds (e.g., pyrimido[4,5-d]pyrimidines in ) to resolve ambiguities .
- Dynamic NMR experiments: Use variable-temperature NMR to detect conformational exchange in flexible regions (e.g., thiophene-pyrrole linkages).
- X-ray crystallography: If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of stereochemistry and regiochemistry .
What strategies ensure stability during biological assays (e.g., solubility and pH sensitivity)?
Level: Advanced
Methodological Answer:
- Solubility enhancement: Use DMSO stock solutions (≤1% v/v) with PBS (pH 7.4) to prevent precipitation. notes that thiophene derivatives may require co-solvents like PEG-400 .
- pH stability testing: Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with HPLC monitoring. Adjust buffer systems (e.g., citrate-phosphate for pH 3–7) based on the carboxylic acid group’s pKa (~4.5) .
How can researchers design analogs to probe structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Core modifications: Replace the 2,5-dimethylpyrrole with electron-deficient heterocycles (e.g., pyrazole) to assess electronic effects on binding.
- Side-chain variations: Introduce substituents at the pyrazolo[1,5-a]pyrimidine 7-methyl position (e.g., halogens for lipophilicity or sulfonamides for hydrogen bonding). ’s synthesis of pyridopyrimidine carboxylates via Mannich reactions provides a template for analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
